molecular formula C22H28N2O4 B2830764 N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide CAS No. 2225136-39-8

N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide

Cat. No.: B2830764
CAS No.: 2225136-39-8
M. Wt: 384.476
InChI Key: LUPCKOFZEBEWMQ-UHFFFAOYSA-N
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Description

N'-[(tert-Butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by dual tert-butoxycarbonyl (Boc) protecting groups and a 1,2-dihydroacenaphthylenyl substituent. The tert-butoxy groups confer steric protection to the hydrazide core, enhancing stability during synthetic processes. The 1,2-dihydroacenaphthylenyl moiety introduces a fused bicyclic aromatic system, which distinguishes this compound from simpler aryl-substituted analogs . While structural data (e.g., bond connectivity) are available via crystallographic coordinates , its synthesis, reactivity, and applications remain less documented compared to related compounds.

Properties

IUPAC Name

tert-butyl N-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-21(2,3)27-19(25)23-24(20(26)28-22(4,5)6)17-13-12-15-11-10-14-8-7-9-16(17)18(14)15/h7-9,12-13H,10-11H2,1-6H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCKOFZEBEWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC=C2CCC3=C2C1=CC=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide, with the CAS number 2225136-39-8, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant data and case studies.

  • Molecular Formula : C22H28N2O4
  • Molecular Weight : 384.47 g/mol
  • CAS Number : 2225136-39-8

The compound contains a hydrazide functional group, which is significant in various biological applications. The tert-butoxycarbonyl (Boc) group serves as a protecting group in organic synthesis, enhancing the compound's stability and reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Hydrazine Derivative : The hydrazine component is synthesized using tert-butyl carbazate.
  • Coupling Reaction : The hydrazine is then coupled with 1,2-dihydroacenaphthylene derivatives under acidic or basic conditions to yield the final product.

Biological Activity

Research indicates that compounds with hydrazide functionalities exhibit various biological activities, including anti-inflammatory and anticancer properties. Below are some key findings related to the biological activity of this compound:

Anticancer Activity

A study evaluated the anticancer effects of similar hydrazone derivatives, showing promising results in inhibiting tumor cell proliferation. The presence of the dihydroacenaphthylene moiety is believed to enhance the interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Hydrazides are known for their antimicrobial activity. Preliminary tests have indicated that derivatives of this compound may exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.

Data Tables

PropertyValue
Molecular FormulaC22H28N2O4
Molecular Weight384.47 g/mol
CAS Number2225136-39-8
Anticancer ActivityInhibitory effects on tumor cells
Antimicrobial ActivityEffective against resistant bacteria

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : In vitro studies revealed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antimicrobial agent.

Comparison with Similar Compounds

Structural Features

Key Structural Differences :

  • Substituent Effects : The 1,2-dihydroacenaphthylenyl group provides a rigid, planar aromatic system, contrasting with smaller substituents in analogs like N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide (5k) (phenyl group) and N'-[(tert-butoxy)carbonyl]-N-(3-methoxyphenyl)methylcarbohydrazide (5g) (methoxybenzyl group) . This bulkier substituent likely increases steric hindrance, affecting solubility and reactivity.
  • Symmetry : Unlike di-tert-butyl hydrazodicarboxylate (C10H20N2O4), which has two identical Boc groups, the target compound’s asymmetry due to the acenaphthylenyl group may lead to distinct crystallographic packing and spectroscopic signatures .
Spectroscopic Data
  • NMR Profiles :
    • tert-Butyl Signals : In analogs like 5k and 5g , tert-butyl groups resonate at δ 1.43–1.52 ppm in $^1$H NMR, a pattern expected to persist in the target compound .
    • Aromatic Region : The acenaphthylenyl group would produce complex splitting in the aromatic region (δ 6.0–8.0 ppm), distinct from the simpler phenyl (e.g., 5k ) or methoxyphenyl (e.g., 5g ) signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for 5g (C18H28N2O5Na, [M$^+$] = 375.1890) validate the utility of this technique for confirming molecular formulas in related compounds .
Thermal and Physical Properties
  • Melting Points : Analogs like 5k exhibit melting points of 86.5–88.0°C, while N'-(1-methylpiperidin-4-yl)(tert-butoxy)carbohydrazide (AM-2313) is reported as a solid . The acenaphthylenyl group’s planarity may elevate the target compound’s melting point due to enhanced π-π stacking.
  • Solubility : Bulky substituents (e.g., acenaphthylenyl) typically reduce solubility in polar solvents compared to smaller groups (e.g., benzyl in 5m ) .

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